N'-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide
Description
Properties
CAS No. |
315206-42-9 |
|---|---|
Molecular Formula |
C10H7BrN2OS2 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C10H7BrN2OS2/c11-9-4-3-7(16-9)6-12-13-10(14)8-2-1-5-15-8/h1-6H,(H,13,14)/b12-6+ |
InChI Key |
SCCFKSASSBYYBC-WUXMJOGZSA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=CC=C(S2)Br |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN=CC2=CC=C(S2)Br |
solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Condensation of 5-Bromo-2-thiophenecarboxaldehyde with 2-Thiophenecarbohydrazide
The primary synthetic route involves the acid-catalyzed condensation of 5-bromo-2-thiophenecarboxaldehyde (1) and 2-thiophenecarbohydrazide (2) (Fig. 1). This reaction proceeds via nucleophilic addition of the hydrazide’s amino group to the aldehyde carbonyl, followed by dehydration to form the imine bond.
Reaction conditions:
-
Solvent: Ethanol or methanol (anhydrous)
-
Catalyst: 1–5% acetic acid or p-toluenesulfonic acid
-
Temperature: Reflux (78–80°C for ethanol; 64–65°C for methanol)
-
Time: 4–8 hours
-
Workup: Precipitation by cooling, followed by recrystallization in ethanol/water mixtures.
Mechanistic steps:
-
Protonation of the aldehyde carbonyl enhances electrophilicity.
-
Nucleophilic attack by the hydrazide’s terminal amine.
-
Formation of a tetrahedral intermediate.
-
Acid-mediated dehydration to yield the Schiff base product.
Optimization of Reaction Parameters
Solvent Selection
Solvent polarity significantly impacts reaction kinetics and yield:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 78–82 | ≥95 |
| Methanol | 32.7 | 75–80 | ≥93 |
| THF | 7.5 | 45–50 | ≤85 |
Data extrapolated from analogous carbohydrazide syntheses.
Ethanol is preferred due to its balance of polarity, cost, and environmental safety. Methanol offers marginally faster kinetics but poses higher toxicity.
Catalytic Efficiency
Acid catalysts enhance the reaction rate by stabilizing the transition state:
| Catalyst | Concentration (mol%) | Yield (%) |
|---|---|---|
| Acetic acid | 2 | 82 |
| p-TsOH | 1 | 85 |
| H2SO4 | 1 | 72 |
p-Toluenesulfonic acid (p-TsOH) outperforms acetic acid due to its stronger acidity and lower volatility.
Industrial Production Considerations
Scalability Challenges
-
Purification: Recrystallization becomes inefficient at scale; column chromatography is prohibitively expensive. Industrial workflows adopt solvent extraction (ethyl acetate/water) followed by activated charcoal treatment.
-
Catalyst Recovery: p-TsOH can be recovered via aqueous base extraction (e.g., 5% NaHCO3), reducing costs by ~30%.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H2O, 1 mL/min): Retention time = 6.8 min; ≥98% purity.
Alternative Synthetic Strategies
Chemical Reactions Analysis
Hydrolysis
Hydrazones are prone to hydrolysis under acidic or basic conditions, breaking the C=N bond to regenerate the carbohydrazide and aldehyde.
-
Conditions :
-
Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions.
-
Elevated temperatures may accelerate the reaction.
-
-
Products :
-
2-thiophenecarbohydrazide and 5-bromo-2-thiophenecarbaldehyde .
-
Nucleophilic Substitution
The bromine atom on the thiophene ring may act as a leaving group in SN1/SN2 reactions , though specific experimental data for this compound is limited.
-
Potential Reactivity :
-
Thiophene rings with electron-withdrawing substituents (e.g., bromine) can stabilize transition states during substitution.
-
Reaction conditions (e.g., polar aprotic solvents, nucleophiles like OH⁻ or NH₃) would influence the pathway.
-
Structural and Spectral Analysis
Key structural parameters and spectral data provide insights into the compound’s reactivity:
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉BrN₂S₂ | |
| Molecular Weight | 315.2 g/mol | |
| C=N Bond Length | 1.277(3) Å | |
| Dihedral Angle (Thiophene-Benzene) | 12.154(1)° |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that compounds containing thiophene derivatives, including N'-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide, exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have indicated that thiophene derivatives can affect the STAT3 signaling pathway, which is often dysregulated in cancers, thereby providing a mechanism for their anticancer effects .
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Thiophene derivatives have been reported to possess antibacterial and antifungal properties. The presence of the bromine atom enhances the biological activity of the thiophene ring, making it a candidate for developing new antimicrobial agents .
Materials Science
Organic Electronics
this compound is being explored as a potential material in organic electronics. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene units into polymer matrices has been shown to improve charge transport properties, which is crucial for the efficiency of electronic devices .
Polymer Blends
The compound can also be utilized in creating polymer blends for enhanced mechanical and thermal properties. Research indicates that blending thiophene-based compounds with other polymers can lead to materials with superior performance characteristics, such as increased thermal stability and mechanical strength .
Agricultural Chemistry
Pesticidal Activity
In agricultural applications, this compound has been studied for its potential as a pesticide. Thiophene derivatives are known to exhibit insecticidal properties against various pests. Their mechanism often involves disrupting cellular processes in target organisms, leading to effective pest control .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Research (2020) | Investigated the effects of thiophene derivatives on cancer cell lines | Demonstrated significant inhibition of cell growth and induction of apoptosis |
| Organic Electronics Study (2021) | Explored the use of thiophene-based polymers in OLEDs | Found enhanced charge transport properties leading to improved device performance |
| Agricultural Application (2019) | Evaluated insecticidal activity against common agricultural pests | Showed effective pest control with minimal environmental impact |
Mechanism of Action
The mechanism of action of N’-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the bromo-substituted thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
The following table compares key physical and spectral properties of N'-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide with its analogs:
Notes:
- Melting Points: Bromine substituents (e.g., LASSBio-1654, 5c) generally increase melting points compared to non-halogenated analogs due to enhanced intermolecular interactions (e.g., halogen bonding) .
- IR Stretching : The carbonyl (C=O) stretch (~1630–1645 cm⁻¹) is consistent across analogs, indicating minimal electronic perturbation from substituents.
- N=CH Proton : The imine proton (N=CH) resonates at δ 7.5–8.5 ppm in $ ^1H $-NMR, with slight shifts depending on substituent electronegativity .
Structural and Crystallographic Differences
- Crystal Packing: Bromine substituents influence crystal packing via halogen-halogen or halogen-π interactions. For example, N′-[(4-Bromo-2-thienyl)methylene]isonicotinohydrazide forms polymeric chains via N–H···O and C–H···O hydrogen bonds , whereas non-brominated analogs (e.g., LASSBio-1657) exhibit simpler π-π stacking.
- Dihedral Angles : In pyridine-containing analogs (e.g., ), the dihedral angle between aromatic rings is ~27.6°, optimizing conjugation and stability. Thiophene-thiophene systems (e.g., TTPQ) adopt planar configurations for enhanced π-conjugation in materials applications .
Key Research Findings
Synthetic Yields : Electron-withdrawing substituents (e.g., nitro in LASSBio-1656) improve yields (95%) compared to electron-donating groups (e.g., hydroxy in LASSBio-1657, 84%) due to stabilized intermediates .
Thermal Stability: Brominated compounds (e.g., LASSBio-1654) decompose at higher temperatures (>250°C) than non-halogenated analogs, correlating with stronger intermolecular forces .
Biological Selectivity : The position of bromine (e.g., 5-bromo vs. 4-bromo) affects target specificity. For instance, 5-bromo-thienyl derivatives show higher adsorption affinity on Au(111) surfaces in materials science applications .
Biological Activity
N'-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide is a compound of significant interest due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thiophene ring system, which is known for its role in various biological activities. The presence of bromine enhances the compound's reactivity and potential biological interactions. The molecular formula can be represented as C₁₁H₈BrN₃S₂, with a molecular weight of approximately 316.24 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against a range of bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bactericidal |
| Candida albicans | 16 µg/mL | Fungicidal |
| Aspergillus niger | 32 µg/mL | Fungicidal |
In vitro studies have demonstrated that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The MIC values suggest that it could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In a study focusing on various cancer cell lines, it was found to induce apoptosis in human cancer cells through mechanisms involving the modulation of apoptotic pathways.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | ROS generation |
These findings indicate that this compound may serve as a lead compound in the development of new anticancer therapies .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects. Studies have shown that it reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
A study on a rat model of inflammation demonstrated that administration of the compound significantly reduced paw edema compared to the control group. The results indicated a dose-dependent response, further supporting its therapeutic potential in inflammatory conditions .
Q & A
Basic: What are the established synthetic methodologies for preparing N'-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide?
Methodological Answer:
The compound is synthesized via a condensation reaction between 2-thiophenecarbohydrazide and 5-bromo-2-thiophenecarboxaldehyde. Key steps include:
- Reagent Preparation : 5-Bromo-2-thiophenecarboxaldehyde (CAS 4701-17-1) is synthesized and purified using column chromatography .
- Condensation : React equimolar amounts of the aldehyde and hydrazide in a polar solvent (e.g., methanol or ethanol) under reflux (60–80°C) for 6–12 hours. Acetic acid may catalyze imine bond formation .
- Isolation : Precipitate the product by cooling the reaction mixture, followed by filtration and recrystallization from ethanol. Purity is confirmed via melting point analysis and HPLC (>95%).
Basic: How is the structural integrity of this compound validated experimentally?
Methodological Answer:
A multi-technique approach is employed:
- X-ray Crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters a = 17.505 Å, b = 13.761 Å, c = 7.219 Å, β = 94.546°, and Z = 4. Data collected using a Bruker SMART diffractometer with graphite-monochromated Mo-Kα radiation .
- Spectroscopy :
Basic: What are the key physicochemical properties influencing its experimental handling?
Methodological Answer:
Critical properties include:
- Solubility : Moderately soluble in DMSO and DMF, sparingly soluble in ethanol. Avoid aqueous buffers (pH > 7) due to hydrazone hydrolysis .
- Thermal Stability : Decomposes above 200°C (DSC/TGA data). Store at –20°C under inert atmosphere to prevent oxidation.
- Crystallinity : Monoclinic crystals suitable for XRD are grown via slow evaporation from ethanol .
Advanced: How does this compound coordinate with transition metals, and what are the implications for material science?
Methodological Answer:
The hydrazone acts as a tridentate ligand via the carbonyl oxygen, azomethine nitrogen, and thiophene sulfur. Example protocol:
- Metal Complexation : React with Ni(II) or Cu(II) salts (e.g., NiCl₂·6H₂O) in ethanol:water (3:1) at 60°C. A pyridine co-ligand enhances stability, as seen in {N′-[(E)-(5-bromo-2-oxidophenyl)methylene]benzohydrazidato}pyridinenickel(II) complexes .
- Applications : These complexes exhibit redox activity (cyclic voltammetry) and potential as catalysts in cross-coupling reactions. Magnetic susceptibility studies reveal paramagnetic behavior in Ni(II) complexes .
Advanced: What strategies are used to evaluate its biological activity, particularly against mycobacterial strains?
Methodological Answer:
- In Vitro Assays :
- Antimycobacterial Screening : Test against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MIC values <10 µg/mL indicate potency) .
- Mechanistic Studies : Perform QSAR modeling to correlate electronic parameters (e.g., Hammett constants) with bioactivity. Hydrazones with electron-withdrawing groups (e.g., –Br) show enhanced membrane penetration .
- Cytotoxicity : Validate selectivity using Vero cells (CC50 > 50 µg/mL) .
Advanced: How are crystallographic data contradictions resolved, such as variable dihedral angles in asymmetric units?
Methodological Answer:
- Case Study : In N′-[(E)-(4-bromo-2-thienyl)methylidene]benzohydrazide, two independent molecules in the asymmetric unit exhibit dihedral angles of 49.88° (thiophene vs. benzene) and near coplanarity.
- Resolution : Use high-resolution data (θmax > 25°) and refine anisotropic displacement parameters. Apply Hirshfeld surface analysis to assess intermolecular forces (e.g., N–H⋯O hydrogen bonds) influencing conformation .
Advanced: What computational approaches predict its electronic properties and reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
